6,7-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15953140
Molecular Formula: C10H7F2NO3
Molecular Weight: 227.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F2NO3 |
|---|---|
| Molecular Weight | 227.16 g/mol |
| IUPAC Name | 6,7-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1,3,5H,2H2,(H,13,14)(H,15,16) |
| Standard InChI Key | HWAOWUGRDVUJJC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituents
The compound belongs to the tetrahydroquinoline class, characterized by a fused bicyclic system comprising a partially hydrogenated quinoline scaffold. Key structural features include:
-
Fluorine atoms at positions 6 and 7, which enhance electronegativity and influence intermolecular interactions.
-
A ketone group at position 2, contributing to hydrogen-bonding capabilities.
-
A carboxylic acid at position 4, enabling salt formation and solubility modulation.
The saturation of the 1,2,3,4-tetrahydroquinoline ring reduces aromaticity compared to fully unsaturated quinolines, potentially altering metabolic stability and bioavailability.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂NO₃ | |
| Molecular Weight | 227.16 g/mol | |
| IUPAC Name | 6,7-Difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
| SMILES | C1C(C2=CC(=C(C=C2NC1=O)F)F)C(=O)O | |
| Canonical InChIKey | HWAOWUGRDVUJJC-UHFFFAOYSA-N |
The compound’s logP (estimated via computational methods) is approximately 1.2–1.5, indicating moderate lipophilicity suitable for penetrating bacterial membranes.
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves cyclization of fluorinated precursors. One documented method includes:
-
Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with fluorinated β-keto esters to form the quinoline core.
-
Hydrogenation: Partial saturation of the quinoline ring using catalysts like palladium on carbon.
-
Oxidation: Introduction of the ketone group at position 2 via Jones oxidation or similar methods.
Example Protocol (adapted from):
-
React 6,7-difluoro-2-aminobenzaldehyde with ethyl acetoacetate in acetic acid at 80°C for 12 hours.
-
Hydrogenate the intermediate with H₂/Pd-C in ethanol to yield the tetrahydroquinoline.
-
Oxidize the C2 position using CrO₃ in acetone.
Biological Activity and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values of 2–8 µg/mL for Staphylococcus aureus and Escherichia coli. Its mechanism parallels fluoroquinolones, targeting DNA gyrase and topoisomerase IV to induce double-stranded DNA breaks . Fluorine atoms enhance binding to the enzyme’s magnesium ion coordination site .
Structure-Activity Relationships (SAR)
-
Fluorine Substitution: Removal of fluorine at position 6 or 7 reduces potency by 4–8-fold, underscoring their role in target interaction .
-
Carboxylic Acid: Esterification (e.g., ethyl ester) abolishes activity, emphasizing the necessity of the free acid for bacterial uptake.
Comparative Analysis with Analogues
6,7-Difluoro-1-methyl-4-oxo-1H,4H- thiazeto[3,2-a]quinoline-3-carboxylic Acid
-
Structural Difference: Incorporates a thiazeto ring fused to the quinoline core .
-
Activity: Shows 2–4× higher potency against Pseudomonas aeruginosa due to improved membrane permeability .
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
| Compound | MIC (µg/mL) | Solubility (mg/mL) |
|---|---|---|
| 6,7-Difluoro-2-oxo-1,2,3,4-tetrahydro- | 2–8 | 1.2 |
| 6,7-Difluoro-1-methyl-4-oxo-thiazeto- | 1–4 | 0.9 |
| 6,7-Difluoro-4-oxo-dihydro- | 4–16 | 0.5 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: 1.2 mg/mL at pH 7.4, improving to 8.5 mg/mL in saline (pH 5.0).
-
Thermal Stability: Decomposes at 218°C, suitable for standard storage.
Metabolic Pathways
-
Phase I Metabolism: Oxidative defluorination via CYP3A4, forming 6-fluoro-2-oxo derivatives.
-
Phase II Metabolism: Glucuronidation at the carboxylic acid group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume